molecular formula C20H21N2O6P B11399234 Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11399234
M. Wt: 416.4 g/mol
InChI Key: PJTIFFWUERKXOL-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxazole ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the oxazole ring, and finally the introduction of the phosphonate group. Key steps may include:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Oxazole Ring Formation: The oxazole ring can be synthesized via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Phosphonate Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

    Biological Research: It is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H21N2O6P

Molecular Weight

416.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H21N2O6P/c1-13-4-7-15(8-5-13)18-22-20(29(23,24-2)25-3)19(28-18)21-11-14-6-9-16-17(10-14)27-12-26-16/h4-10,21H,11-12H2,1-3H3

InChI Key

PJTIFFWUERKXOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)P(=O)(OC)OC

Origin of Product

United States

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